molecular formula C14H13N3O3 B5541968 3-METHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE

3-METHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE

Cat. No.: B5541968
M. Wt: 271.27 g/mol
InChI Key: GZOHMXVSEIUWAV-UHFFFAOYSA-N
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Description

3-METHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a methyl group at the 3-position, a nitro group at the 4-position, and a pyridin-3-ylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the nitration of 3-methylbenzoic acid to introduce the nitro group, followed by the formation of the benzamide through an amide coupling reaction with pyridin-3-ylmethylamine. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts like aluminum chloride.

Major Products Formed

    Reduction: The major product is 3-methyl-4-amino-N-[(pyridin-3-yl)methyl]benzamide.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

3-METHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as non-linear optical materials.

Mechanism of Action

The mechanism of action of 3-METHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridin-3-ylmethyl group can interact with biological receptors or enzymes. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-nitrobenzoic acid: Similar structure but lacks the pyridin-3-ylmethyl group.

    4-Nitrobenzamide: Lacks the methyl and pyridin-3-ylmethyl groups.

    3-Methyl-N-[(pyridin-3-yl)methyl]benzamide: Lacks the nitro group.

Uniqueness

3-METHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the nitro and pyridin-3-ylmethyl groups allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

3-methyl-4-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-10-7-12(4-5-13(10)17(19)20)14(18)16-9-11-3-2-6-15-8-11/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOHMXVSEIUWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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